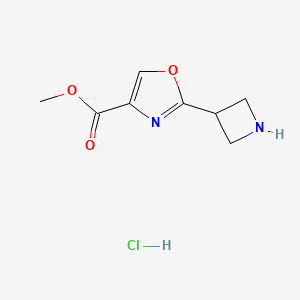

Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate;hydrochloride is a heterocyclic compound that features both azetidine and oxazole rings. These structures are known for their significant biological activities and are commonly used in the development of pharmaceuticals and other bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction.

Aza-Michael Addition: The resulting α,β-unsaturated ester undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.

Oxazole Ring Formation: The oxazole ring is introduced through a cyclization reaction involving the appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Análisis De Reacciones Químicas

Oxazole Ring Reactions

The 1,3-oxazole moiety participates in electrophilic substitution and cycloaddition reactions :

Key Insight : The oxazole’s electron-deficient C-5 position is highly reactive toward nucleophiles, enabling derivatization for drug-discovery applications .

Azetidine Ring Reactivity

The azetidine nitrogen undergoes protonation (enhanced by HCl) and ring-opening reactions under acidic or reductive conditions:

Azetidine+HCl→Protonated azetidine hydrochloride(pKa≈8.5)[1]

Stability and Degradation Pathways

-

Hydrolysis : The methyl ester group undergoes slow hydrolysis in aqueous acidic/basic conditions:

RCOOCH3+H2O→RCOOH+CH3OH(pH-dependent)[1][6] -

Thermal decomposition : Above 150°C, decarboxylation occurs, releasing CO₂ and forming 2-(azetidin-3-yl)oxazole .

Experimental Optimization

Critical parameters for high-yield synthesis include:

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has shown that derivatives of oxazole, including methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate; hydrochloride, exhibit significant antimicrobial activity. A study reviewed various oxazole derivatives and reported their effectiveness against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds containing the oxazole moiety displayed minimum inhibitory concentrations (MIC) comparable to traditional antibiotics like chloramphenicol and fluconazole .

| Compound | MIC (µg/ml) | Target Organisms |

|---|---|---|

| Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate | 62.5 | Staphylococcus aureus, Escherichia coli |

| Chloramphenicol | 15.60 | Various bacteria |

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. In experimental models involving Freund's adjuvant-induced inflammation in rats, methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate; hydrochloride was shown to reduce acute-phase plasma proteins such as albumin, indicating its potential use in treating inflammatory conditions .

Potential in Cancer Treatment

Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate; hydrochloride may serve as a lead compound for developing new cancer therapies. Research focusing on oxazole derivatives has highlighted their role as inhibitors of heat shock protein 90 (Hsp90), a molecular chaperone involved in cancer cell survival. By inhibiting Hsp90, these compounds can induce apoptosis in cancer cells and enhance the efficacy of existing chemotherapeutic agents .

Development of Novel Antibiotics

Given the rising concern over antibiotic resistance, compounds like methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate; hydrochloride are being investigated for their potential as novel antibiotics. Their unique mechanisms of action may provide alternative pathways for combating resistant bacterial strains .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate; hydrochloride:

- Antimicrobial Evaluation : A series of oxazole derivatives were synthesized and tested against multiple pathogens. The results indicated that certain modifications to the azetidine ring significantly enhanced antimicrobial potency .

- In Vivo Studies : Research involving animal models demonstrated the compound's ability to modulate inflammatory responses effectively, suggesting its potential application in treating chronic inflammatory diseases .

Mecanismo De Acción

The mechanism of action of Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets specific enzymes and receptors involved in biological processes.

Pathways: It modulates various signaling pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: Another heterocyclic compound with similar structural features.

Azetidine and Oxetane Derivatives: Compounds containing azetidine and oxetane rings, which exhibit similar biological activities.

Uniqueness

Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate is unique due to its combined azetidine and oxazole rings, which confer distinct biological properties and make it a valuable compound for research and development .

Actividad Biológica

Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride has the following molecular characteristics:

- Molecular Formula : C6H8ClN3O3

- CAS Number : 2095672-88-9

- IUPAC Name : Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride

The compound features a unique heterocyclic structure that contributes to its biological activity. The presence of both nitrogen and oxygen in the oxazole ring enhances its interaction with biological targets.

Antibacterial Properties

Research indicates that compounds containing the oxazole moiety exhibit significant antibacterial activity. For instance, derivatives of 1,3-oxazole have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that methyl 2-(azetidin-3-yl)-1,3-oxazole derivatives possess potent antibacterial properties with minimal inhibitory concentration (MIC) values comparable to established antibiotics .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 1 | 0.008 | Streptococcus pneumoniae |

| 2 | 0.03 | Staphylococcus epidermidis |

| 3 | 0.06 | Streptococcus pyogenes |

These findings suggest that methyl 2-(azetidin-3-yl)-1,3-oxazole derivatives could serve as a basis for new antibacterial agents.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of methyl 2-(azetidin-3-yl)-1,3-oxazole derivatives have also been explored. In vitro studies revealed moderate cytotoxicity against various cancer cell lines, including KB and LoVo cells . The compound exhibited IC50 values in the range of 2 μg/mL, indicating potential for further development as an anticancer agent.

The biological activity of methyl 2-(azetidin-3-yl)-1,3-oxazole derivatives is believed to stem from their ability to inhibit key enzymes involved in bacterial DNA replication and repair. Specifically, these compounds have been shown to inhibit topoisomerases and DNA gyrase, critical targets in bacterial cells .

Synthesis and Derivative Development

The synthesis of methyl 2-(azetidin-3-yl)-1,3-oxazole derivatives typically involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride under controlled conditions. This method allows for the efficient production of various functionalized oxazoles with potential bioactivity .

Case Studies

Several case studies highlight the efficacy of methyl 2-(azetidin-3-yl)-1,3-oxazole derivatives:

- Study on Antibacterial Activity : A recent study evaluated the antibacterial potency of several oxazole derivatives against E. coli and S. aureus. The results indicated that derivatives containing the azetidine moiety showed enhanced activity compared to traditional antibiotics .

- Cytotoxicity Evaluation : Another study focused on the cytotoxic effects of these compounds on cancer cell lines. It was found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Propiedades

IUPAC Name |

methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c1-12-8(11)6-4-13-7(10-6)5-2-9-3-5;/h4-5,9H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZWLUGYHBEWCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)C2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.